molecular formula C17H19N3O5S B2951839 Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1903034-33-2

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2951839
CAS No.: 1903034-33-2
M. Wt: 377.42
InChI Key: GQLJWRSHZFUXQO-UHFFFAOYSA-N
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Description

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Properties

IUPAC Name

methyl N-[4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-17(21)19-13-5-7-15(8-6-13)26(22,23)20-11-9-14(12-20)25-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLJWRSHZFUXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of TRPM8 channels. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methyl ester group, a sulfonyl group, and a pyridine moiety. Its molecular formula is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Property Value
Molecular FormulaC₁₆H₂₀N₂O₄S
Molecular Weight336.41 g/mol
IUPAC NameMethyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Modulation of TRPM8 Channels

One of the primary biological activities of this compound is its interaction with TRPM8 channels, which are known as cold and menthol receptors. TRPM8 plays a significant role in thermoregulation and pain perception. Research indicates that compounds that modulate these channels can have applications in pain management and treatment for conditions associated with cold sensitivity.

  • Mechanism of Action : The compound's unique structure allows it to bind to TRPM8 channels, potentially influencing signaling pathways related to temperature sensation.
  • Potential Applications : It may serve as a lead compound for developing new analgesics targeting pain pathways associated with cold sensitivity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Starting materials are reacted to form the pyrrolidine moiety.
  • Sulfonation : The sulfonyl group is introduced through electrophilic substitution.
  • Carbamate Formation : The final step involves the formation of the carbamate from the corresponding alcohol.

Case Study 1: Analgesic Properties

A study investigated the analgesic properties of similar sulfonamide derivatives that modulate TRPM8 channels. Results showed significant pain relief in animal models when treated with these compounds, suggesting a promising avenue for further research into this compound.

Case Study 2: Inhibition of Gelatinases

Research on related carbamate compounds indicated their effectiveness as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2. These findings suggest that this compound may also exhibit similar inhibitory effects, which could be beneficial in treating diseases characterized by abnormal MMP activity.

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